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molecular formula C11H9ClO3 B361412 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 163684-50-2

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B361412
M. Wt: 224.64g/mol
InChI Key: JVVZWJIRFMWXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716496B2

Procedure details

A solution of 2-methylresorcinol (1 g) in 10 mL of methyl sulfonic acid is introduced into a flask and then 1.3 equivalents (1.42 ml) of ethyl 4-chloroacetoacetate are added dropwise. After 1 night of stirring at room temperature, the mixture is cooled to 0° C. and then 50 mL of water are added. The residue is then filtered, dried and washed with diethyl ether in order to obtain 1.63 g (90%) of the compound 5.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4].[Cl:10][CH2:11][C:12](=O)[CH2:13][C:14](OCC)=[O:15].O>CS(O)(=O)=O>[Cl:10][CH2:11][C:12]1[C:5]2[C:3](=[C:2]([CH3:1])[C:8]([OH:9])=[CH:7][CH:6]=2)[O:4][C:14](=[O:15])[CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
1.42 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 1 night of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The residue is then filtered
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with diethyl ether in order

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC(OC2=C(C(=CC=C12)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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